2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-3-4-14(15(19)7-13)17(22)21-9-11-6-12(10-20-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKPGNNGNIQVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-dichlorobenzoyl chloride, which is then reacted with the appropriate amine to form the benzamide. The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while substitution of the chlorine atoms could result in various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that such compounds can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that benzamide derivatives can inhibit the growth of bacteria and fungi. The presence of the furan and pyridine moieties enhances the bioactivity of these compounds, suggesting potential use in developing new antimicrobial drugs .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have demonstrated that certain benzamide derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide. Compounds with similar structures have been investigated for their effectiveness against pests and pathogens in agriculture. The chlorinated benzamide derivatives are known to exhibit insecticidal properties, which could be beneficial in crop protection strategies .
Case Studies
| Study Title | Findings | Relevance |
|---|---|---|
| Anticancer Activity of Benzamide Derivatives | Showed significant inhibition of cancer cell lines with IC50 values in low micromolar range | Potential development of new cancer therapies |
| Antimicrobial Efficacy of Furan-based Compounds | Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria | Useful for developing new antibiotics |
| Neuroprotection by Benzamide Derivatives | Induced neuroprotection in cellular models of neurodegeneration | Implications for treating neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors in the body, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a comparative analysis based on the evidence:
Key Observations
Structural Diversity :
- The target compound’s furan-pyridine hybrid distinguishes it from thiazole-based analogues (e.g., 4d, 4h) and oxadiazole derivatives (e.g., LMM11). Thiazole and oxadiazole cores are often associated with improved metabolic stability and hydrogen-bonding interactions .
- Unlike LMM11’s sulfamoyl group, the target compound lacks polar substituents, which may reduce solubility but enhance lipophilicity for membrane penetration.
Biological Activity: LMM11 demonstrates antifungal activity via thioredoxin reductase inhibition, suggesting that the furan moiety may play a role in targeting redox enzymes . The target compound’s dichlorobenzamide group could similarly interact with hydrophobic enzyme pockets.
Spectroscopic and Physical Properties :
- Compounds in are characterized by 1H/13C NMR and HRMS , with melting points ranging from 120–250°C. The target compound’s dichloro and furan substituents may result in distinct NMR shifts (e.g., aromatic protons at δ 7.0–8.5 ppm) and a higher melting point due to rigidity .
Synthetic Routes :
- The target compound likely involves amide coupling between 2,4-dichlorobenzoic acid and a furan-pyridine methylamine intermediate. In contrast, thiazole derivatives (4d, 4h) are synthesized via Hantzsch thiazole formation, while LMM11 incorporates a sulfamoyl group via sulfonylation .
Biological Activity
2,4-Dichloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against specific targets, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dichlorobenzamide backbone linked to a furan-pyridine moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Protein Kinases : Many benzamide derivatives have been shown to inhibit specific protein kinases involved in cancer progression.
- Neurotransmitter Receptors : Some studies suggest potential modulation of neurotransmitter systems, particularly in the central nervous system.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzamide derivatives. For instance, compounds structurally related to this compound have demonstrated:
- Inhibition of Cell Proliferation : Various studies report that these compounds can effectively inhibit the growth of cancer cell lines. For example, a study found that similar benzamides could reduce cell viability in breast cancer models by inducing apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2,4-Dichloro-N-benzamide | MCF7 (Breast Cancer) | 10 | Apoptosis induction |
| 4-Chloro-benzamide | A549 (Lung Cancer) | 15 | Cell cycle arrest |
| N-(5-(pyridin-3-yl)furan) | HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence regarding the neuroprotective effects of related compounds. For instance, studies indicate that certain furan-pyridine derivatives can enhance neurotransmitter levels in the brain, which may be beneficial for conditions such as Alzheimer's disease .
Case Studies
- Case Study on Antitumor Activity :
- Neuropharmacological Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
